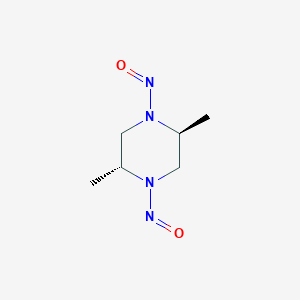
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine (DNP) is a chemical compound that has garnered significant interest from the scientific community due to its potential applications in cancer research. DNP is a nitrosamine compound that has been shown to have potent anti-tumor effects in various cancer cell lines.
Scientific Research Applications
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Mechanism Of Action
The exact mechanism of action of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is not fully understood. However, it is thought to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.
Biochemical and Physiological Effects:
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the production of ROS, which can cause oxidative stress and DNA damage. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit the activity of PARP, which can lead to DNA damage and apoptosis. Additionally, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is its potent anti-tumor effects. It has been shown to be effective in various cancer cell lines and animal models of cancer. Additionally, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is relatively easy to synthesize and purify, making it accessible to researchers. However, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is highly sensitive to light and heat, which can make it difficult to handle in the lab. Additionally, the low yield of the synthesis reaction can make it challenging to obtain large quantities of the compound.
Future Directions
There are several future directions for research on (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine. One area of interest is the development of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine analogs that are more stable and have improved anti-tumor activity. Additionally, researchers are interested in exploring the potential of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine as a combination therapy with other anti-cancer drugs. Another area of interest is the development of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine-based imaging agents for cancer diagnosis and monitoring. Finally, researchers are interested in exploring the potential of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease.
Conclusion:
In conclusion, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine ((2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine) is a potent anti-tumor compound that has garnered significant interest from the scientific community. Its potential applications in cancer research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine and its analogs has the potential to lead to significant advancements in cancer treatment and diagnosis.
Synthesis Methods
The synthesis of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine involves the reaction of piperazine with nitrous acid to form the corresponding nitrosamine. The reaction is typically carried out in an acidic solution, and the resulting compound is purified via recrystallization. The yield of the reaction is typically low, and the compound is highly sensitive to light and heat.
properties
CAS RN |
125093-10-9 |
|---|---|
Product Name |
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine |
Molecular Formula |
C6H12N4O2 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
(2R,5S)-2,5-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-10(8-12)6(2)4-9(5)7-11/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
ZDRKXNMKZRFCCW-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1N=O)C)N=O |
SMILES |
CC1CN(C(CN1N=O)C)N=O |
Canonical SMILES |
CC1CN(C(CN1N=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



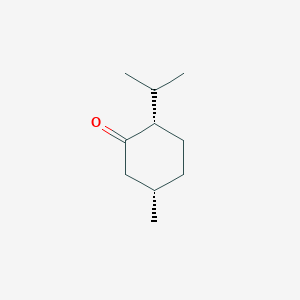
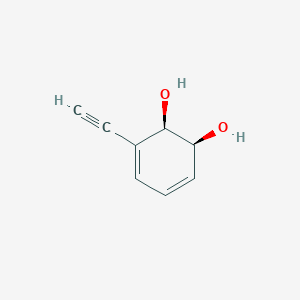


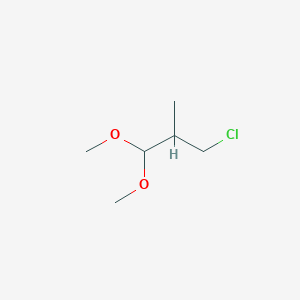

![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)


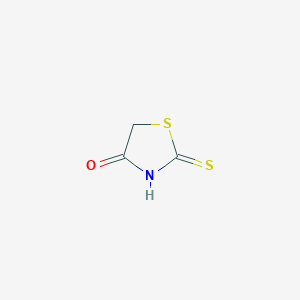

![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)
